molecular formula C15H20ClNO3 B2794161 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide CAS No. 2175979-60-7

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Cat. No.: B2794161
CAS No.: 2175979-60-7
M. Wt: 297.78
InChI Key: BNADOXJKUMSGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 3-chloro group and a cyclopentyl moiety linked through a hydroxyethoxy chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyclopentyl Moiety: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the benzamide intermediate.

    Attachment of the Hydroxyethoxy Chain: The final step involves the attachment of the hydroxyethoxy chain via an etherification reaction, using an appropriate hydroxyethoxy reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
  • 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzylamine

Uniqueness

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c16-13-5-3-4-12(10-13)14(19)17-11-15(20-9-8-18)6-1-2-7-15/h3-5,10,18H,1-2,6-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNADOXJKUMSGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.